8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline class, which is recognized for its diverse biological activities and material properties. This compound features a pyrazoloquinoline structure, which is significant in medicinal chemistry due to its potential therapeutic applications, including anticancer and anti-inflammatory effects.
The compound is classified under the broader category of pyrazoloquinolines. It has been documented in various chemical databases, including PubChem, where its structural and chemical properties are detailed. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its specific molecular structure, which includes a methyl group and a p-tolyl substituent at designated positions on the quinoline framework.
The synthesis of 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves several synthetic strategies, notably the Povarov reaction. This method employs an electron-deficient diene (such as an aryl imine derived from an aniline and a benzaldehyde) reacting with an electron-rich dienophile (like an alkyne) in a formal aza-Diels–Alder cycloaddition. This reaction results in a dihydro intermediate that is subsequently oxidized to yield the quinoline moiety.
Additionally, microwave-assisted synthesis has emerged as a notable technique for producing pyrazoloquinolines efficiently. This method enhances reaction rates and yields compared to traditional heating methods .
The molecular formula for 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is . The InChI representation is:
This structure consists of a fused pyrazole and quinoline ring system, characterized by two nitrogen atoms incorporated into the heterocyclic framework. The presence of the p-tolyl group at position 3 contributes to the compound's electronic properties and potential reactivity.
The chemical reactivity of 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be explored through various reactions typical of quinoline derivatives. For instance, it may undergo electrophilic aromatic substitution due to the electron-rich nature of the p-tolyl group. Moreover, it can participate in nucleophilic attacks at the nitrogen atoms within the pyrazole ring.
Research indicates that derivatives of pyrazoloquinolines exhibit significant biological activities, including inhibition of nitric oxide production in inflammatory pathways. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical in mediating inflammatory responses .
The mechanism by which 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline exerts its biological effects involves interaction with specific cellular targets. Studies have shown that these compounds can inhibit key enzymes involved in inflammatory processes. For example, they have been observed to reduce nitric oxide production in lipopolysaccharide-stimulated macrophages by inhibiting iNOS expression.
Quantitative structure–activity relationship analysis has been employed to elucidate how structural modifications influence biological activity. This approach helps identify optimal substituents that enhance potency while minimizing cytotoxicity .
Physical Properties:
Chemical Properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are commonly used to confirm the identity and purity of synthesized compounds .
8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has significant potential in medicinal chemistry due to its biological activities. Applications include:
Ongoing research aims to optimize these compounds for enhanced therapeutic efficacy while minimizing side effects associated with their use in clinical settings .
The foundation of pyrazoloquinoline chemistry traces back to 1911 with Michaelis's attempted synthesis via condensation reactions between anthranilaldehyde and pyrazolones. However, structural misassignment occurred, incorrectly proposing benzylidene derivatives rather than fused tricyclic systems [4]. This ambiguity persisted until 1928, when Niementowski and colleagues conclusively identified the bona fide pyrazolo[4,3-c]quinoline structure 9 (Figure 1) through systematic verification and alternative synthetic routes involving thermolysis of phenylhydrazone intermediates in nitrobenzene [4]. This established the classical Friedländer condensation as a pivotal method, utilizing o-aminocarbonyl compounds (e.g., anthranilaldehydes) and α-activated pyrazolones under thermal conditions (150–260°C), albeit often yielding mixtures requiring chromatographic separation [4].
A significant synthetic leap emerged decades later with Kundu’s adaptation of the Pictet–Spengler reaction for constructing the quinoline ring directly onto pyrazole scaffolds. This method, involving acid-catalyzed condensation between pyrazole-based aryl amines and aldehydes, proved versatile for introducing diverse substituents—including organometallic moieties like ferrocene—at strategic positions (C3, C4) of the heterocyclic core [2]. By the 2010s, derivatization focused on optimizing pharmacological properties. For instance, the pivotal intermediate 1 (4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine) enabled nucleophilic displacement with substituted anilines, generating libraries like compounds 2a–2r for anti-inflammatory screening [1]. This progression from structural elucidation to targeted functionalization set the stage for advanced derivatives like 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline.
Table 1: Key Synthetic Milestones in Pyrazolo[4,3-c]quinoline Chemistry
Year | Achievement | Significance | Reference |
---|---|---|---|
1911 | Michaelis synthesis from anthranilaldehyde & pyrazolones | Initial attempt (misassigned structure) | [4] |
1928 | Niementowski structural correction & cyclization protocol | Definitive identification of pyrazolo[4,3-c]quinoline core | [4] |
1980s | Friedländer condensation optimization with o-aminoaldehydes/ketones | Scalable synthesis of diverse 1,3-disubstituted derivatives | [4] |
2000s | Modified Pictet-Spengler reaction with ferrocenecarboxaldehyde | Introduction of organometallic substituents; expanded electronic diversity | [2] |
2018 | Nucleophilic displacement of 4-chloro intermediate with anilines | Generated focused libraries for biological screening (e.g., 2i, 2m as iNOS inhibitors) | [1] |
Early structural confirmation relied solely on elemental analysis and melting point comparison, leaving significant ambiguity in regiochemistry and tautomeric forms. The misassignment by Michaelis underscores the limitations of these classical techniques [4]. The advent of vibrational (FT-IR) and multinuclear magnetic resonance (¹H/¹³C-NMR) spectroscopy in the late 20th century revolutionized precision in characterizing pyrazolo[4,3-c]quinolines. Key spectral signatures emerged:
X-ray crystallography ultimately resolved lingering regiochemical uncertainties. Bond length analysis within the tricyclic system (e.g., C3a-C4 ~1.40 Å, C4-C4a ~1.44 Å) and planarity deviations induced by sterically demanding ortho-substituents provided unambiguous proof of molecular identity and substitution patterns [1]. Modern computational validation (DFT, B3LYP/6-311++G(d,p)) now supplements experimental data, predicting geometries, aromaticity indices (HOMA, NICS), and electronic effects of substituents—critical for rationalizing structure-activity relationships in derivatives like 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline [3].
Table 2: Advanced Characterization Signatures for Pyrazolo[4,3-c]quinoline Derivatives
Technique | Key Diagnostic Features | Structural Insights Provided |
---|---|---|
¹H NMR | C8-CH₃: ~2.5 ppm (s); p-tolyl-CH₃: ~2.4 ppm (s); Ferrocenyl Cp: 4.0–4.9 ppm (m) | Regiochemistry of alkyl groups; presence of organometallic motifs |
¹³C NMR | C=O (carboxylic acid): ~170 ppm; Imine (C=N): ~160 ppm; C9a/C3a: >140 ppm | Functional group identification; quaternary carbon assignment |
FT-IR | N-H: 3100–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹; Ring vibrations: 1550–1650 cm⁻¹ | Tautomer discrimination; carbonyl substituent confirmation |
X-ray Diffraction | Bond lengths: C3a-C4 (avg. 1.40 Å), C4-C4a (avg. 1.44 Å); Planarity distortion by ortho-substituents | Absolute regiochemistry; molecular packing; steric effects |
Computational (DFT) | HOMA: 0.85–0.92 (pyrazole ring); NICS(1): -8 to -10 ppm; cSAR(NO₂): -0.12 to -0.18 | Aromaticity quantification; substituent electronic effects (EA/ED) |
Substituent positioning on pyrazolo[4,3-c]quinolines dictates both chemical behavior and IUPAC naming conventions. Systematic studies revealed that:
Standardization now mandates:
Figure 2: Pyrazolo[4,3-c]quinoline Numbering System
C8a / \ N9 -- C9a C4a / \ / \ N1 C8 C5 C4 / \ / \ / C2 C3a -- C8b C6 C4b (C8-methyl here)
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1